molecular formula C16H19NO6 B10849479 Isosorbide-2-benzylcarbamate-5-acetate

Isosorbide-2-benzylcarbamate-5-acetate

Cat. No.: B10849479
M. Wt: 321.32 g/mol
InChI Key: RMUIRACCZOGQBC-LXTVHRRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosorbide-2-benzylcarbamate-5-acetate is a chemical compound derived from isosorbide, a bio-based molecule obtained from sorbitol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isosorbide-2-benzylcarbamate-5-acetate typically involves the reaction of isosorbide with benzyl isocyanate and acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Isosorbide-2-benzylcarbamate-5-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of isosorbide-2-benzylcarbamate-5-acetate involves the inhibition of butyrylcholinesterase (BuChE). The compound binds to the active site of BuChE, preventing the hydrolysis of acetylcholine, a neurotransmitter involved in cognitive function. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission and potentially improving cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-6-(benzylcarbamoyloxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate

InChI

InChI=1S/C16H19NO6/c1-10(18)22-12-8-20-15-13(9-21-14(12)15)23-16(19)17-7-11-5-3-2-4-6-11/h2-6,12-15H,7-9H2,1H3,(H,17,19)/t12-,13+,14-,15-/m1/s1

InChI Key

RMUIRACCZOGQBC-LXTVHRRPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(=O)OC1COC2C1OCC2OC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.